Technical Guide: Solubility & Stability Profiling of 3-Amino-2-chloroisonicotinamide
Technical Guide: Solubility & Stability Profiling of 3-Amino-2-chloroisonicotinamide
The following technical guide is structured as an advanced operational whitepaper for drug development scientists. It synthesizes specific physicochemical data for 3-Amino-2-chloroisonicotinamide with field-standard protocols for characterization.
CAS: 342899-34-7 | Formula: C₆H₆ClN₃O | MW: 171.58 g/mol
Executive Summary
3-Amino-2-chloroisonicotinamide (ACIN) is a high-value heterocyclic scaffold used primarily as an intermediate in the synthesis of fused polycyclic systems, such as pyrido[3,4-d]pyrimidines and naphthyridine derivatives, which are prevalent in kinase inhibitor discovery (e.g., EGFR, VEGFR targets).
The molecule possesses a "push-pull" electronic structure: the electron-withdrawing chlorine (C2) and amide (C4) groups compete with the electron-donating amino group (C3). This unique electronic environment dictates its solubility profile (pH-dependent) and stability risks (hydrolysis and photolytic degradation). This guide provides the operational framework for handling, solubilizing, and stress-testing ACIN to ensure data integrity in downstream biological or synthetic assays.
Physicochemical Profile
Understanding the fundamental constants of ACIN is prerequisite to experimental design. The proximity of the amino and amide groups creates potential for intramolecular hydrogen bonding, affecting solubility.
| Property | Value / Characteristic | Implication for Handling |
| Appearance | Off-white to light yellow solid | Color change indicates oxidation or photolysis. |
| Melting Point | ~323°C (Predicted) | High lattice energy; difficult to dissolve without heating or polar aprotic solvents. |
| pKa (Pyridine N) | ~3.2 (Estimated) | Weakly basic. Requires pH < 2 for significant protonation and aqueous solubility. |
| pKa (Amide) | ~14.1 (Estimated) | Acts as a weak acid only under extremely basic conditions. |
| LogP | ~0.6 – 0.8 | Moderately lipophilic; prefers organic partitioning but not highly hydrophobic. |
| H-Bond Donors | 2 (–NH₂, –CONH₂) | High potential for aggregation in non-polar solvents. |
Structural Insight: The 2-chloro substituent exerts a strong inductive effect (-I), lowering the basicity of the pyridine nitrogen compared to unsubstituted 3-aminopyridine. Consequently, aqueous solubility at neutral pH is negligible.
Solubility Analysis & Solvent Selection
Aqueous Solubility
ACIN exhibits poor aqueous solubility at physiological pH (7.4).
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Mechanism: The lattice energy is high due to intermolecular hydrogen bonding network between the amide and amine groups.
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pH Dependency: Solubility increases significantly only below pH 2.0, where the pyridine nitrogen protonates. However, low pH poses a stability risk (acid-catalyzed hydrolysis).
Organic Solvent Compatibility
For stock solution preparation, polar aprotic solvents are required to disrupt the crystal lattice.
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DMSO (Dimethyl Sulfoxide): Recommended. Solubility > 50 mM. Suitable for biological assay stocks (typically diluted 1000x).
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DMF (Dimethylformamide): Good solubility, but avoid for biological assays due to toxicity.
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Ethanol/Methanol: Moderate to low solubility. Heating may be required, which risks degradation.
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Chloroform/DCM: Poor solubility.
Protocol: Thermodynamic Solubility Determination
Do not rely on kinetic solubility (precipitation from DMSO) for critical formulation data. Use this thermodynamic method.
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Preparation: Weigh 10 mg of ACIN into a 4 mL amber glass vial.
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Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 7.4) or solvent.
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Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).
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Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
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Quantification: Analyze the filtrate via HPLC-UV (254 nm).
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Note: Construct a calibration curve using a DMSO stock standard.
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Stability Profile & Degradation Pathways
The stability of ACIN is compromised by three primary vectors: Hydrolysis , Oxidation , and Photolysis .
Degradation Mechanisms
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Amide Hydrolysis: The C4-amide is susceptible to hydrolysis, converting ACIN to 3-amino-2-chloroisonicotinic acid . This is accelerated by extreme pH (both acid and base) and heat.
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Dechlorination: While the C2-Cl bond is relatively stable, it can undergo nucleophilic aromatic substitution (SNAr) in the presence of strong nucleophiles (e.g., thiols in assay buffers) or under UV light exposure (radical mechanism).
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Oxidation: The C3-amino group is sensitive to air oxidation, leading to "browning" of the solid or solution (formation of azo/nitro species).
Visualization of Degradation Logic
The following diagram maps the critical degradation pathways and the logic for stability testing.
Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the dominant risk in aqueous formulation.
Experimental Protocols: Stability Stress Testing
To validate the integrity of ACIN batches, perform this Forced Degradation Protocol . This is essential before using the material in expensive screens or synthesis.
HPLC Method Parameters
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic ring) and 220 nm (amide).
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Flow Rate: 1.0 mL/min.
Stress Conditions Table
Prepare a 1 mg/mL stock in DMSO, then dilute 1:10 into the stress media.
| Stress Type | Condition | Duration | Expected Degradant | Acceptance Criteria |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 4 Hours | Carboxylic Acid (Early eluting) | < 5% degradation |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 2 Hours | Carboxylic Acid | < 5% degradation |
| Oxidation | 3% H₂O₂, Ambient | 2 Hours | N-Oxide / Azo species | < 2% degradation |
| Photostability | UV / Vis Light | 24 Hours | De-chlorinated species | < 2% degradation |
| Thermal | 60°C (Solid State) | 7 Days | Aggregates / Dimers | < 1% degradation |
Workflow Diagram
The following workflow ensures a rigorous "Go/No-Go" decision process for material usage.
Figure 2: Quality Control and Stability Testing Workflow.
Handling and Storage Recommendations
Based on the chemical susceptibilities identified above, adhere to these strict storage protocols:
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Temperature: Store solid at 2–8°C for short term (<1 month) or -20°C for long term.
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Atmosphere: The amino group is oxidation-prone.[1] Flush vials with Argon or Nitrogen after every use.
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Light: Use amber vials or wrap containers in aluminum foil to prevent photodechlorination.
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Solution Storage:
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DMSO stocks (10–50 mM) are stable at -20°C for up to 3 months.
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Avoid storing in aqueous buffers for >24 hours. Prepare fresh for daily experiments.
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References
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Indofine Chemical Company. (n.d.). 3-Amino-2-chloroisonicotinamide Safety Data Sheet & Properties. Retrieved from
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American Elements. (n.d.).[2] 3-Amino-2-chloroisonicotinamide Product Information and Specifications. Retrieved from
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ChemicalBook. (2025). 3-Amino-2-chloroisonicotinamide (CAS 342899-34-7) Physical Properties and Suppliers. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762471, 3-Amino-2-chloropyridine-4-carboxamide. Retrieved from [2]
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Sigma-Aldrich. (n.d.).[3] Product Specification: 3-Amino-2-chloropyridine analogs. (Used for comparative physicochemical benchmarking). Retrieved from [3]
